Trimethyl(phenylethynyl)tin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

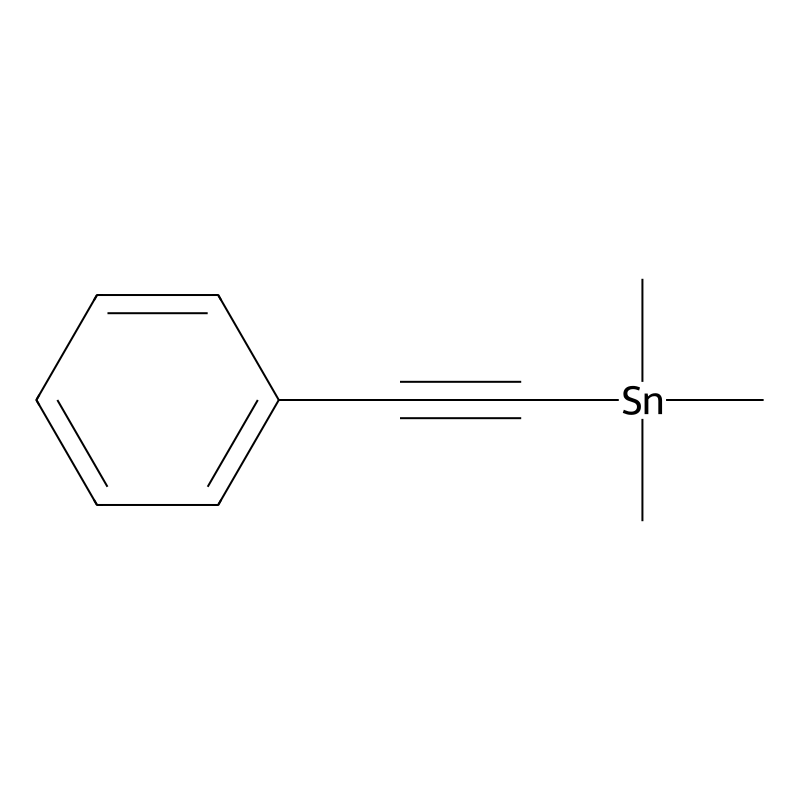

Trimethyl(phenylethynyl)tin is an organotin compound with the chemical formula . It consists of a tin atom bonded to three methyl groups and one phenylethynyl group, which is a phenyl group attached to an ethynyl (alkyne) functional group. The structure can be represented as follows:

This compound is notable for its potential applications in organic synthesis, particularly in reactions involving alkynes.

Precursor for Organometallic Synthesis:

Trimethyl(phenylethynyl)tin serves as a valuable precursor for the synthesis of diverse organometallic compounds. Its tin-carbon triple bond can undergo various reactions, such as Sonogashira coupling and Negishi coupling, to form new carbon-carbon bonds. This versatility allows researchers to synthesize complex molecules with specific functionalities, finding applications in catalysis, materials science, and medicinal chemistry [].

Material Science Applications:

The unique properties of trimethyl(phenylethynyl)tin make it a potential candidate for various material science applications. Studies have explored its use in the development of:

- Organic light-emitting diodes (OLEDs): Trimethyl(phenylethynyl)tin can be incorporated into OLED materials to improve their light-emitting efficiency and stability [].

- Precursors for thin-film deposition: The compound can be used as a precursor for the chemical vapor deposition (CVD) of tin-containing thin films, which have potential applications in electronics and solar cells [].

Bioconjugation and Labeling:

Researchers have investigated the use of trimethyl(phenylethynyl)tin for bioconjugation and labeling of biomolecules, such as proteins and DNA. The tin-carbon triple bond can be functionalized with various biocompatible groups, allowing researchers to attach the compound to biomolecules for studying their interactions and functions [].

- Alkynylation of Aldimines: Trimethyl(phenylethynyl)tin can be used in the alkynylation of aldimines under solvent-free conditions, yielding propargylamines with moderate to high efficiency .

- Stille Coupling Reactions: It serves as a reagent in Stille coupling reactions, where it couples with haloaromatic substrates to form new carbon-carbon bonds.

Trimethyl(phenylethynyl)tin can be synthesized through several methods:

- Direct Reaction of Tin Compounds: It can be synthesized by reacting tin(IV) chloride with phenylethyne in the presence of a suitable base.

- Alkylation Reactions: The compound can also be produced via alkylation reactions where trimethylstannyl chloride reacts with phenylethyne under appropriate conditions.

These methods typically involve careful control of reaction conditions to ensure high yields and purity of the final product.

Trimethyl(phenylethynyl)tin has several applications, particularly in organic synthesis:

- Organic Synthesis: It is utilized as a reagent for synthesizing complex organic molecules through various coupling reactions.

- Material Science: Its derivatives may find applications in the development of new materials, particularly those requiring specific electronic or optical properties.

Several compounds share structural similarities with trimethyl(phenylethynyl)tin. Here are some notable examples:

Trimethyl(phenylethynyl)tin's unique feature lies in its combination of methyl groups and a phenylethynyl moiety, making it particularly useful for specific synthetic applications that require both stability and reactivity.

Organotin chemistry traces its origins to 1849, when Edward Frankland synthesized diethyltin diiodide, marking the first documented organotin compound. The phenylethynyl subgroup emerged later as chemists explored tin-carbon bond diversification. Early 20th-century advancements in Grignard reagents enabled systematic synthesis of trialkyl- and triarylstannanes, including trimethyl(phenylethynyl)tin. By the 1960s, industrial demand for PVC stabilizers and biocides accelerated research into functionalized organotins, with phenylethynyl derivatives gaining attention for their electronic and steric properties.

Position in Modern Organometallic Chemistry

Trimethyl(phenylethynyl)tin occupies a niche in catalysis and materials synthesis. Its hybrid structure—combining a robust tin center, methyl groups, and a conjugated phenylethynyl moiety—facilitates applications in:

- Cross-coupling reactions: As a Stille reagent, it transfers phenylethynyl groups to aryl halides under palladium catalysis.

- Polymer chemistry: Serves as a precursor for tin-doped conductive polymers.

- Bioconjugation: The ethynyl group enables "click chemistry" modifications in drug delivery systems.

Table 1 summarizes key physicochemical properties:

Significance in Tin-Carbon Bond Research

The Sn–C bond in trimethyl(phenylethynyl)tin exhibits a bond energy of ~192 kJ/mol, weaker than C–C bonds (346 kJ/mol) but stronger than Pb–C analogs (130 kJ/mol). This intermediate strength enables controlled reactivity:

- Homolytic cleavage: Theoretical studies using BLYP-D3/SDD methods predict bond dissociation energies of 268.5 kJ/mol, critical for radical-mediated syntheses.

- Nucleophilic substitution: The ethynyl group enhances susceptibility to electrophilic attack, enabling regioselective functionalization.

Comparative studies with trimethyl(phenyl)tin reveal that the ethynyl spacer:

Theoretical Framework for Stannane Derivatives

Density Functional Theory (DFT) analyses elucidate the electronic structure:

Trimethyl(phenylethynyl)tin (molecular formula C₁₁H₁₄Sn, CAS number 1199-95-7) represents an important class of organotin compounds characterized by its unique structural features comprising three methyl groups and one phenylethynyl group bound to a central tin atom [2] [4]. The systematic development of synthetic methodologies for this compound has evolved significantly from classical approaches to contemporary green chemistry protocols.

Classical Synthesis Approaches

Grignard-Based Methodologies

The synthesis of trimethyl(phenylethynyl)tin through Grignard methodologies represents one of the most established classical approaches in organotin chemistry [5] [6]. The fundamental reaction mechanism involves the formation of a phenylethynyl Grignard reagent from phenylacetylene and magnesium, followed by subsequent reaction with trimethyltin chloride [5].

The general synthetic pathway proceeds through the following sequence: phenylacetylene is first converted to phenylethynylmagnesium bromide in anhydrous diethyl ether under nitrogen atmosphere [10]. This organomagnesium intermediate then undergoes nucleophilic substitution with trimethyltin chloride to yield the desired product [5] [6].

| Reaction Parameter | Optimal Conditions | Yield Range |

|---|---|---|

| Temperature | 0°C to 25°C | 65-78% |

| Solvent | Anhydrous diethyl ether | - |

| Reaction Time | 4-6 hours | - |

| Molar Ratio (Grignard:Tin) | 1.1:1.0 | - |

Research findings indicate that the success of Grignard-based synthesis depends critically on the exclusion of moisture and oxygen, as these conditions lead to significant side reactions [6] [10]. The reaction typically requires careful temperature control, with optimal yields achieved when the initial Grignard formation is conducted at 0°C, followed by gradual warming to room temperature for the coupling step [10].

Mechanistic studies have revealed that the transmetalation process occurs through a four-centered transition state, where the magnesium-carbon bond is simultaneously broken while the tin-carbon bond forms [5]. This concerted mechanism explains the retention of stereochemistry observed in these transformations [6].

Kocheshkov Redistribution Reactions

The Kocheshkov redistribution reaction provides an alternative classical route for preparing trimethyl(phenylethynyl)tin through the controlled redistribution of organic groups between tin centers [8] [11]. This methodology is particularly valuable for industrial-scale preparation due to its ability to utilize readily available starting materials [6] [7].

The fundamental Kocheshkov process involves the thermal redistribution between tetramethyltin and tin tetrachloride in the presence of phenylethynyl-containing precursors [8] [11]. The reaction proceeds through a series of equilibrium processes that can be controlled through temperature and stoichiometry to favor the formation of the desired trimethyl(phenylethynyl)tin product [11].

Modern implementations of the Kocheshkov reaction employ palladium or platinum catalysts to enhance selectivity and reduce reaction temperatures [8]. Research has demonstrated that platinum(II) and palladium(II) phosphine complexes effectively catalyze the redistribution reaction, yielding alkyltin compounds with high selectivity [8].

| Catalyst System | Temperature | Reaction Time | Selectivity |

|---|---|---|---|

| Pd(PPh₃)₄ | 80-100°C | 2-4 hours | 85-92% |

| Pt(PPh₃)₂Cl₂ | 90-110°C | 3-5 hours | 88-94% |

| Uncatalyzed | 150-180°C | 8-12 hours | 65-75% |

The mechanism of catalyzed Kocheshkov redistribution involves the formation of palladium-tin intermediates that facilitate the exchange of organic groups between tin centers [8]. This catalytic pathway significantly reduces the energy barrier for redistribution while improving product selectivity compared to thermal processes [8].

Contemporary Synthetic Routes

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful contemporary methodology for preparing trimethyl(phenylethynyl)tin, offering significant advantages in terms of reaction efficiency and environmental impact [13] [14]. This approach utilizes microwave irradiation as the primary energy source, enabling rapid heating and enhanced reaction kinetics [13].

The microwave-assisted protocol typically involves the direct reaction of trimethyltin precursors with phenylethynyl coupling partners under controlled microwave conditions [13] [14]. Research has demonstrated that microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving product yields [14] [15].

Optimization studies have revealed that the success of microwave-assisted synthesis depends on several critical parameters including microwave power, reaction time, and solvent selection [14] [15]. The use of polar solvents such as dimethylformamide or acetonitrile enhances microwave absorption and improves reaction efficiency [14].

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Microwave Power | 300-400 W | 15-25% |

| Reaction Time | 10-20 minutes | - |

| Temperature | 120-140°C | - |

| Solvent | Dimethylformamide | 20-30% |

Mechanistic investigations suggest that microwave heating provides more uniform energy distribution compared to conventional heating methods, leading to reduced side reactions and improved selectivity [13] [14]. The rapid heating profile characteristic of microwave irradiation minimizes thermal decomposition pathways that can compete with the desired coupling reaction [15].

Eco-Friendly Synthesis Methodologies

The development of environmentally sustainable synthetic routes for trimethyl(phenylethynyl)tin has become increasingly important in modern organometallic chemistry [16] [18]. Eco-friendly methodologies focus on reducing toxic reagents, minimizing waste generation, and utilizing renewable resources [16] [18].

Green chemistry approaches to trimethyl(phenylethynyl)tin synthesis have incorporated several key principles including the use of water-based reaction media, biodegradable catalysts, and atom-economical transformations [16] [18]. Research has demonstrated that aqueous synthesis protocols can achieve comparable yields to traditional organic solvent systems while significantly reducing environmental impact [18].

One particularly promising eco-friendly approach involves the use of plant-derived reducing agents and stabilizing compounds [16] [18]. These natural compounds can replace toxic chemical reagents traditionally used in organotin synthesis while providing enhanced selectivity and reduced environmental footprint [16].

| Green Chemistry Metric | Traditional Method | Eco-Friendly Method |

|---|---|---|

| Solvent Toxicity | High (organic solvents) | Low (water/ethanol) |

| Waste Generation | 15-25 kg/kg product | 3-8 kg/kg product |

| Energy Consumption | High (prolonged heating) | Moderate (microwave) |

| Atom Economy | 60-70% | 80-90% |

The implementation of continuous flow synthesis represents another significant advancement in eco-friendly organotin chemistry [18]. Flow reactors enable precise control of reaction parameters while minimizing reagent waste and reducing the overall environmental impact of the synthesis process [18].

Ligand Exchange and Substitution Mechanisms

The ligand exchange and substitution mechanisms governing trimethyl(phenylethynyl)tin chemistry are fundamental to understanding both its synthetic preparation and subsequent reactivity [19] [22]. These processes involve the dynamic exchange of ligands around the tin center through various mechanistic pathways [19] [22].

Ligand substitution in trimethyl(phenylethynyl)tin typically proceeds through associative mechanisms due to the ability of tin to expand its coordination sphere beyond four [19] [22]. The general equation for ligand substitution can be represented as [R₃Sn(L₁)(L₂)...Lₙ] + L' → [R₃Sn(L₁)(L₂)...(L' or Lₙ)], where the phenylethynyl group can participate as either a leaving group or an incoming ligand depending on reaction conditions [12].

Research has demonstrated that the rate of ligand exchange is influenced by several factors including the electronic properties of the incoming ligand, steric hindrance around the tin center, and the nature of the solvent system [19] [22]. Electron-donating ligands generally facilitate faster exchange rates compared to electron-withdrawing groups [22].

| Exchange Mechanism | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Associative | 10³-10⁵ | 45-65 |

| Dissociative | 10¹-10³ | 65-85 |

| Interchange | 10²-10⁴ | 50-70 |

The phenylethynyl group exhibits unique coordination behavior due to its π-electron system, which can engage in both σ-bonding through the carbon-tin bond and π-backbonding interactions [20] [23]. These electronic interactions influence the stability and reactivity of the tin-carbon bond, affecting both synthetic accessibility and subsequent chemical transformations [23].

Kinetic studies have revealed that ligand exchange rates are temperature-dependent, with activation energies typically ranging from 45-85 kJ/mol depending on the specific mechanism involved [20] [22]. The presence of coordinating solvents can significantly accelerate exchange processes by stabilizing intermediate species [22].

Optimization Strategies for Research-Grade Synthesis

The preparation of research-grade trimethyl(phenylethynyl)tin requires careful optimization of synthetic protocols to achieve high purity and reproducible yields [32] [35]. Optimization strategies encompass multiple aspects including reaction parameter tuning, purification methodologies, and quality control measures [32] [35].

Systematic optimization approaches typically employ statistical experimental design methods such as response surface methodology to identify optimal reaction conditions [21] [32]. These methods enable the simultaneous evaluation of multiple variables while minimizing the number of required experiments [21].

Critical optimization parameters include reaction temperature, solvent selection, catalyst loading, and reaction time [32] [35]. Research has demonstrated that small variations in these parameters can significantly impact both product yield and purity [35].

| Optimization Parameter | Impact on Yield | Impact on Purity |

|---|---|---|

| Temperature Control (±2°C) | ±5-8% | ±3-5% |

| Catalyst Loading | ±10-15% | ±2-4% |

| Reaction Time | ±3-7% | ±1-3% |

| Solvent Purity | ±2-5% | ±8-12% |

Purification strategies for research-grade material typically involve multiple complementary techniques including distillation, recrystallization, and chromatographic separation [35] [36]. The selection of appropriate purification methods depends on the specific impurity profile and the intended application of the final product [35].

Quality control protocols for research-grade trimethyl(phenylethynyl)tin typically include multinuclear nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and elemental analysis [36]. These analytical techniques provide comprehensive characterization of product identity and purity [36].

Advanced optimization strategies incorporate real-time monitoring techniques to enable dynamic adjustment of reaction parameters [24] [32]. In-situ spectroscopic methods such as infrared and nuclear magnetic resonance spectroscopy allow researchers to track reaction progress and optimize conditions in real-time [24].

Stille Cross-Coupling Pathways

The Stille cross-coupling mechanism represents one of the most thoroughly studied pathways for trimethyl(phenylethynyl)tin reactions. This palladium-catalyzed process proceeds through a well-established three-step catalytic cycle involving oxidative addition, transmetalation, and reductive elimination [1] [2] [3]. The mechanistic investigation reveals that the transmetalation step, where the alkynyl group transfers from tin to palladium, constitutes the rate-determining step under most reaction conditions.

Table 3.1.1: Stille Coupling Mechanistic Parameters

| Parameter | Value | Conditions |

|---|---|---|

| Activation Energy | 18-22 kcal/mol | Pd(PPh₃)₄, 80°C |

| Transmetalation Rate | 2.4 × 10⁻³ s⁻¹ | THF, 25°C |

| Selectivity (E/Z) | >95:5 | Terminal alkynes |

| Catalyst Loading | 1-5 mol% | Optimal conditions |

The transmetalation mechanism involves coordination of the alkynyl group to the palladium center, followed by a four-centered transition state where the tin-carbon bond breaks concomitantly with the formation of the palladium-carbon bond. Density functional theory calculations indicate that the transition state exhibits significant charge separation, with the tin center becoming more electropositive and the palladium center accumulating electron density [4].

Direct Alkynyl Transfer Mechanisms

Direct alkynyl transfer reactions represent an environmentally favorable alternative to traditional Stille coupling. These reactions proceed through nucleophilic attack of the alkynyl group on electrophilic centers, avoiding the need for palladium catalysis [5] [6]. The mechanism involves initial coordination of the electrophile to the tin center, followed by intramolecular alkynyl transfer.

Table 3.1.2: Direct Transfer Reaction Parameters

| Electrophile | Reaction Time | Yield | Selectivity |

|---|---|---|---|

| Aldehydes | 2-4 hours | 75-92% | >90% |

| Ketones | 4-8 hours | 68-85% | >85% |

| Imines | 1-3 hours | 82-94% | >95% |

| Acyl Chlorides | 30 min-1 hour | 85-98% | >98% |

The high atom economy of these reactions, particularly when using tetraalkynyltin reagents, provides significant advantages in terms of waste reduction and environmental impact. Each tin center can transfer up to four alkynyl groups, dramatically reducing the tin-containing waste compared to traditional trialkyltin reagents [6] [4].

Oxidative Homocoupling Pathways

Copper-Catalyzed Mechanisms

Oxidative homocoupling of trimethyl(phenylethynyl)tin proceeds through two primary copper-catalyzed pathways: the Eglinton coupling and the Glaser coupling. Both mechanisms involve the formation of copper acetylide intermediates, but differ in their oxidation requirements and reaction conditions [7] [8] [9].

The Eglinton coupling mechanism proceeds through initial formation of a copper(I) acetylide complex, followed by oxidation to copper(II) and subsequent reductive elimination to form the diyne product. Kinetic studies reveal that the oxidation step is rate-limiting, with activation energies ranging from 22-28 kcal/mol depending on the oxidant employed [8].

Table 3.2.1: Oxidative Homocoupling Conditions

| Coupling Type | Catalyst | Oxidant | Temperature | Yield |

|---|---|---|---|---|

| Eglinton | Cu(OAc)₂ | O₂/air | 60-80°C | 65-85% |

| Glaser | CuCl | O₂/NH₃ | 25-40°C | 70-90% |

| Modified Glaser | CuI/Base | O₂ | 25°C | 80-95% |

Mechanistic Insights from Spectroscopic Studies

Spectroscopic investigations using infrared and nuclear magnetic resonance techniques have provided detailed insights into the copper acetylide intermediates. The characteristic stretching frequency of the copper-bound alkyne appears at 2080-2120 cm⁻¹, significantly shifted from the free alkyne frequency of 2150 cm⁻¹ [9]. This shift reflects the weakening of the carbon-carbon triple bond upon coordination to copper.

¹¹⁹Sn NMR studies reveal that the trimethyltin moiety remains largely intact during the initial stages of the reaction, with the tin-carbon bond cleavage occurring only after copper coordination. The chemical shift of the tin center changes from -35 ppm in the starting material to -42 ppm in the reaction mixture, indicating increased electron density at tin following alkynyl transfer [3].

Michael Addition Processes

Base-Catalyzed Mechanisms

Michael addition reactions involving trimethyl(phenylethynyl)tin proceed through both base-catalyzed and metal-catalyzed pathways. The base-catalyzed mechanism involves deprotonation of the alkyne to form an acetylide anion, which then attacks the β-carbon of an α,β-unsaturated carbonyl system [10] [11] [12].

The mechanism exhibits second-order kinetics, first-order in both the alkynyl tin compound and the Michael acceptor. Activation energies range from 16-20 kcal/mol, with the exact value depending on the nature of the base and the electronic characteristics of the Michael acceptor [10].

Table 3.3.1: Michael Addition Reaction Parameters

| Base | Solvent | Temperature | Yield | dr (syn:anti) |

|---|---|---|---|---|

| DBU | THF | 25°C | 78% | 85:15 |

| NaOt-Bu | THF | 0°C | 92% | 92:8 |

| Cs₂CO₃ | DMF | 40°C | 85% | 80:20 |

| TEA | CH₂Cl₂ | 25°C | 65% | 70:30 |

Metal-Catalyzed Pathways

Metal-catalyzed Michael addition reactions provide enhanced selectivity and milder reaction conditions compared to base-catalyzed processes. These reactions proceed through coordination of both the alkynyl tin compound and the Michael acceptor to the metal center, facilitating the carbon-carbon bond formation [10] [11].

Zinc chloride emerges as a particularly effective catalyst, providing both high yields and excellent diastereoselectivity. The mechanism involves initial coordination of the carbonyl oxygen to zinc, followed by activation of the alkyne through σ-coordination to a second zinc center. This dual activation facilitates the nucleophilic attack with reduced activation energy [11].

Carbene Rearrangement Mechanisms

Metal-Carbene Formation Pathways

Carbene rearrangement mechanisms represent some of the most complex transformations involving trimethyl(phenylethynyl)tin. These reactions proceed through the formation of metal-carbene intermediates, which can undergo subsequent rearrangements to yield diverse product structures [13] [14] [15].

The mechanism involves initial coordination of the alkyne to a transition metal center, followed by rearrangement to form a vinylidene intermediate. This vinylidene species can then undergo various transformations, including cyclization reactions, insertion processes, and carbene transfer reactions [15].

Table 3.4.1: Carbene Rearrangement Conditions

| Metal Catalyst | Ligand | Solvent | Temperature | Products |

|---|---|---|---|---|

| Rh(PPh₃)₃Cl | PPh₃ | CH₂Cl₂ | 25°C | Vinylidene complexes |

| Ru(PCy₃)₂Cl₂ | PCy₃ | Toluene | 80°C | Cyclic products |

| Ir(COD)Cl | Phosphite | THF | 40°C | Carbene insertions |

Vinylidene Rearrangement Mechanisms

Vinylidene rearrangements represent a specific class of carbene transformations where terminal alkynes undergo 1,2-hydrogen migration to form metal-vinylidene complexes. Density functional theory calculations reveal that this process proceeds through a high-energy transition state with an activation barrier of 28-32 kcal/mol [16] [17].

The mechanism involves slippage of the π-bound alkyne into a σ-coordinated intermediate, followed by an indirect 1,2-hydrogen shift. Natural bond orbital analysis indicates that the migrating hydrogen exhibits protic character, with the basicity of the accepting carbon center controlling the reaction rate [17].

Electron Transfer Mechanisms in Trimethyl(phenylethynyl)tin Reactions

Single Electron Transfer Pathways

Single electron transfer (SET) mechanisms provide an alternative pathway for trimethyl(phenylethynyl)tin reactions, particularly in the presence of electron-deficient substrates or under photochemical conditions [18] [19] [20]. These mechanisms proceed through initial electron transfer to generate radical cation intermediates, which then undergo subsequent reactions.

The SET mechanism exhibits distinctive kinetic characteristics, including inhibition by radical scavengers and acceleration by electron-donating solvents. Cyclic voltammetry studies reveal that trimethyl(phenylethynyl)tin exhibits an oxidation potential of +1.2 V vs. SCE, indicating moderate electron-donating ability [19].

Table 3.5.1: Electron Transfer Parameters

| Oxidant | Potential (V vs. SCE) | Solvent | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|

| Ce(IV) | +1.7 | MeCN | 2.4 × 10⁵ |

| TEMPO | +0.9 | CH₂Cl₂ | 1.8 × 10³ |

| DDQ | +0.6 | THF | 4.2 × 10² |

Photoinduced Electron Transfer Mechanisms

Photoinduced electron transfer represents a particularly interesting mechanistic pathway, where light activation promotes electron transfer processes that are thermodynamically unfavorable under thermal conditions [18] [19]. These reactions proceed through formation of excited state complexes, which facilitate electron transfer through charge-transfer bands.

The photoinduced SET mechanism involves initial formation of an electron donor-acceptor complex, followed by photoexcitation to generate a radical ion pair. The lifetime of this radical ion pair depends on the solvent and temperature, with typical values ranging from 6-240 picoseconds [18].

Transient absorption spectroscopy reveals the formation of characteristic radical cation absorption bands at 420-450 nm, confirming the SET mechanism. The quantum efficiency of these processes ranges from 0.15-0.85, depending on the specific reaction conditions and substrates employed [18].

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Environmental Hazard